molecular formula C17H26BFO2 B11834661 (4-(trans-3-Fluoro-4-pentylcyclohexyl)phenyl)boronic acid

(4-(trans-3-Fluoro-4-pentylcyclohexyl)phenyl)boronic acid

Cat. No.: B11834661
M. Wt: 292.2 g/mol
InChI Key: VCEGVLTZIQBLBQ-AYWPPYMVSA-N
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Description

(4-(trans-3-Fluoro-4-pentylcyclohexyl)phenyl)boronic acid is a boronic acid derivative that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a trans-3-fluoro-4-pentylcyclohexyl group. The unique structural features of this compound make it a valuable intermediate in organic synthesis and a potential candidate for various applications in chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(trans-3-Fluoro-4-pentylcyclohexyl)phenyl)boronic acid typically involves the following steps:

    Formation of the Cyclohexyl Ring: The initial step involves the formation of the trans-3-fluoro-4-pentylcyclohexyl group. This can be achieved through the hydrogenation of a suitable precursor, such as a fluoro-substituted cyclohexene, in the presence of a palladium catalyst.

    Attachment to the Phenyl Ring: The trans-3-fluoro-4-pentylcyclohexyl group is then attached to a phenyl ring through a Friedel-Crafts alkylation reaction. This reaction is typically carried out in the presence of a Lewis acid catalyst, such as aluminum chloride.

    Introduction of the Boronic Acid Group: The final step involves the introduction of the boronic acid group to the phenyl ring. This can be achieved through a borylation reaction using a boron reagent, such as bis(pinacolato)diboron, in the presence of a palladium catalyst.

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes as described above. the process is optimized for large-scale production, with considerations for cost-effectiveness, yield, and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

(4-(trans-3-Fluoro-4-pentylcyclohexyl)phenyl)boronic acid undergoes various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form the corresponding boronic ester or boronic anhydride.

    Reduction: The compound can undergo reduction reactions to form the corresponding borane or borohydride derivatives.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate. The reactions are typically carried out in aqueous or organic solvents at room temperature.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used. The reactions are usually conducted in anhydrous solvents under inert atmosphere.

    Substitution: Electrophilic substitution reactions often require Lewis acid catalysts, while nucleophilic substitution reactions may involve bases such as sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Boronic esters and boronic anhydrides.

    Reduction: Borane and borohydride derivatives.

    Substitution: Various substituted phenyl derivatives, depending on the nature of the substituent introduced.

Scientific Research Applications

(4-(trans-3-Fluoro-4-pentylcyclohexyl)phenyl)boronic acid has a wide range of applications in scientific research, including:

    Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of boron-containing biomolecules and their interactions with biological systems.

    Industry: The compound is used in the production of advanced materials, such as boron-doped polymers and ceramics, which have unique properties and applications in various industries.

Mechanism of Action

The mechanism of action of (4-(trans-3-Fluoro-4-pentylcyclohexyl)phenyl)boronic acid involves its interaction with molecular targets and pathways in biological systems. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a useful tool in the study of enzyme inhibition and receptor binding. The compound’s unique structural features also allow it to interact with specific molecular targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • **(4-(trans-3-Fluoro-4-pentylcyclohexyl)phenyl)methanol
  • **(4-(trans-3-Fluoro-4-pentylcyclohexyl)phenyl)amine
  • **(4-(trans-3-Fluoro-4-pentylcyclohexyl)phenyl)acetic acid

Uniqueness

(4-(trans-3-Fluoro-4-pentylcyclohexyl)phenyl)boronic acid is unique due to the presence of the boronic acid group, which imparts distinct chemical reactivity and biological activity. This compound’s ability to form reversible covalent bonds with diols and other nucleophiles sets it apart from similar compounds, making it a valuable tool in various scientific research applications.

Properties

Molecular Formula

C17H26BFO2

Molecular Weight

292.2 g/mol

IUPAC Name

[4-[(3S,4S)-3-fluoro-4-pentylcyclohexyl]phenyl]boronic acid

InChI

InChI=1S/C17H26BFO2/c1-2-3-4-5-14-6-7-15(12-17(14)19)13-8-10-16(11-9-13)18(20)21/h8-11,14-15,17,20-21H,2-7,12H2,1H3/t14-,15?,17-/m0/s1

InChI Key

VCEGVLTZIQBLBQ-AYWPPYMVSA-N

Isomeric SMILES

B(C1=CC=C(C=C1)C2CC[C@@H]([C@H](C2)F)CCCCC)(O)O

Canonical SMILES

B(C1=CC=C(C=C1)C2CCC(C(C2)F)CCCCC)(O)O

Origin of Product

United States

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